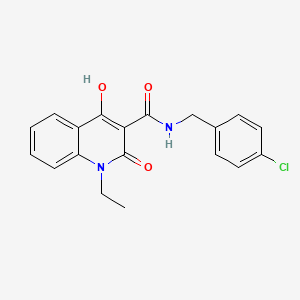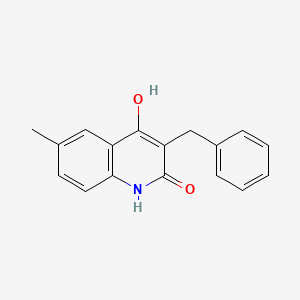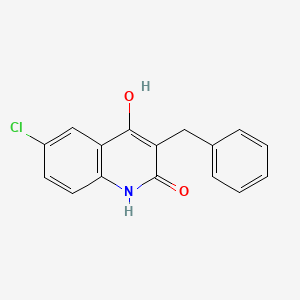
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family. It has been the subject of scientific research due to its potential use in the development of new drugs and therapies. In
作用機序
The mechanism of action of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
実験室実験の利点と制限
One advantage of using 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory and anticancer drugs. Additionally, future studies could focus on improving the solubility of this compound in water to facilitate its administration in vivo.
In conclusion, 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone is a synthetic compound that has been studied for its potential use in the development of new drugs and therapies. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been evaluated for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and therapies.
合成法
The synthesis of 3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone involves the reaction of 2-chloro-3-formylquinoline with benzylamine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学的研究の応用
3-benzyl-6-chloro-4-hydroxy-2(1H)-quinolinone has been studied for its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-benzyl-6-chloro-4-hydroxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOCVBGJUWKZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-hydroxy-3-(phenylmethyl)-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

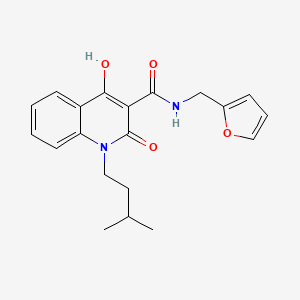

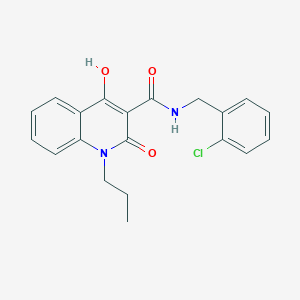
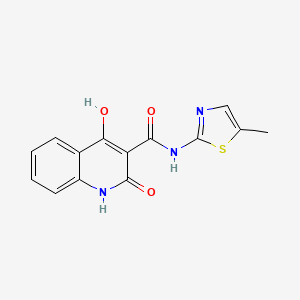
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)

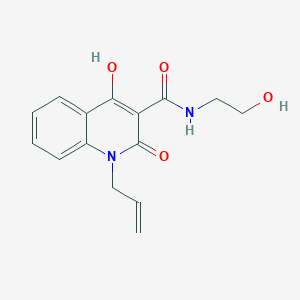
![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)
